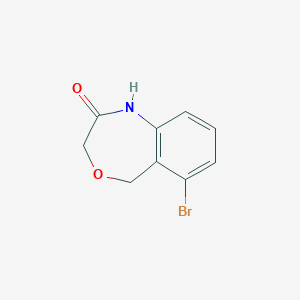
6-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one” is a chemical compound . It is also known as "4,1-Benzoxazepin-2 (3H)-one, 7-bromo-1,5-dihydro-" and "7-bromo-1,5-dihydro-4,1-benzoxazepin-2 (3H)-one" .
Synthesis Analysis
The synthesis of similar benzoxazepine derivatives has been achieved through various methods . For instance, N-alkylation of N-methylanthranilic acid with an α-chloroacid followed by intramolecular cyclization can yield 4,1-benzoxazepine-3,5-dione . Another method involves the treatment of N-tosyl-1,3-aminoalcohols with bromoethylsulfonium salts, which upon intramolecular cyclization affords 4,1-benzoxazepines .Molecular Structure Analysis
The molecular structure of “6-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one” can be represented by the InChI code:1S/C9H8BrNO2/c10-7-2-1-3-8-6 (7)4-13-5-9 (12)11-8/h1-3H,4-5H2, (H,11,12) . Chemical Reactions Analysis
Benzoxazepine derivatives can undergo various chemical reactions. For example, they can undergo alkoxycarbonylation reaction with sodium tert-butoxide in the presence of CO to yield 2,3-dihydro-benzo [1,4]dioxine-6-carboxylic acid t-butyl ester .Physical And Chemical Properties Analysis
The molecular weight of “6-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one” is 242.07 . Further physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Dopamine Receptor Ligands
Research has identified compounds within the benzoxazepine class, such as 6-Bromo derivatives, as having high affinity for D1 dopamine receptors. These compounds have been synthesized and evaluated for their affinity, showing potential for further in vivo studies and resolution into active and inactive enantiomers, which could lead to new treatments for neurological disorders (Neumeyer et al., 1991).
Antiproliferative Activity
A study on the modification of kenpaullone, a 9-Bromo-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one, by chemical transformations to accommodate metal ions, showed that the gallium complex exhibited significantly higher cytotoxicity against human tumor cell lines in vitro. This highlights the potential of metal-based paullone derivatives in cancer treatment (Dobrov et al., 2006).
Stereoselectivity in D1 Receptor Binding
The synthesis and characterization of R-(+) and S-(-) enantiomers of 3-allyl-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its 6-bromo analogue revealed that the R-(+) enantiomers bound to D1 receptor sites with much higher affinity and selectivity than their S-(-) antipodes. This study underscores the importance of stereochemistry in the development of D1 agonists (Neumeyer et al., 1992).
Antioxidant Activity and Lipid Peroxidation Inhibition
Amino-1,5-benzoxazepines were synthesized and evaluated for their antioxidant properties and ability to inhibit lipid peroxidation in vitro. This research provides insights into the potential of benzoxazepines as antioxidants and anti-inflammatory agents, contributing to the understanding of their therapeutic potential (Neochoritis et al., 2010).
Bromodomain Inhibitors
The development and characterization of benzoisoxazoloazepine BET bromodomain inhibitors, including their ability to attenuate BET-dependent gene expression in vivo, demonstrates the therapeutic potential of these compounds in treating hematological malignancies. This research contributes to the ongoing efforts to target epigenetic regulators for cancer therapy (Albrecht et al., 2016).
properties
IUPAC Name |
6-bromo-1,5-dihydro-4,1-benzoxazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-7-2-1-3-8-6(7)4-13-5-9(12)11-8/h1-3H,4-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFWCTZDILIVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Br)NC(=O)CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


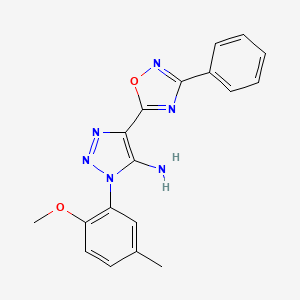
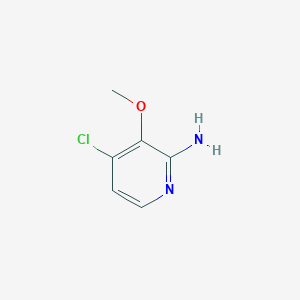

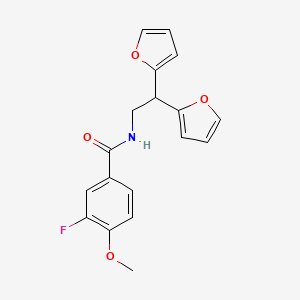

![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2673065.png)
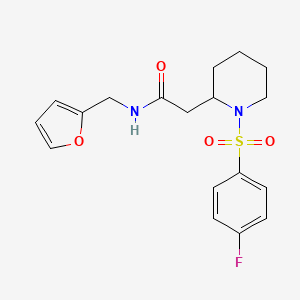
![1-Methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine](/img/structure/B2673071.png)
![2-[(3-chloro-4-fluorophenyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B2673073.png)
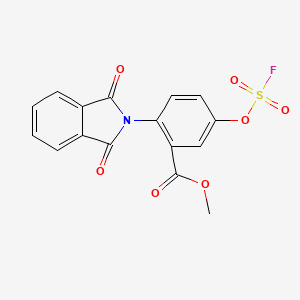
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2673076.png)
![tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2673080.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone](/img/structure/B2673081.png)